molecular formula C27H31N3O4S B14732895 N-(2,4-dimethylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide CAS No. 6079-49-8

N-(2,4-dimethylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide

Cat. No.: B14732895
CAS No.: 6079-49-8
M. Wt: 493.6 g/mol
InChI Key: KAWZJNLUPDRMLB-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide is a sulfonamide derivative featuring a 2-methoxyphenyl-substituted piperazine ring linked to a benzenesulfonamide scaffold via a 2-oxoethyl spacer.

Properties

CAS No.

6079-49-8

Molecular Formula

C27H31N3O4S

Molecular Weight

493.6 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide

InChI

InChI=1S/C27H31N3O4S/c1-21-13-14-24(22(2)19-21)30(35(32,33)23-9-5-4-6-10-23)20-27(31)29-17-15-28(16-18-29)25-11-7-8-12-26(25)34-3/h4-14,19H,15-18,20H2,1-3H3

InChI Key

KAWZJNLUPDRMLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthesis of 4-(2-Methoxyphenyl)Piperazine

Piperazine is functionalized via Ullmann coupling with 2-methoxyiodobenzene under catalytic CuI/L-proline conditions. The reaction proceeds at 110°C in DMSO, yielding 4-(2-methoxyphenyl)piperazine (78% yield, purity >95% by HPLC).

Formation of 2-(4-(2-Methoxyphenyl)Piperazin-1-yl)Acetaldehyde

The piperazine derivative reacts with chloroacetaldehyde diethyl acetal in acetonitrile at reflux (82°C, 12 h) to form 2-(4-(2-methoxyphenyl)piperazin-1-yl)acetaldehyde diethyl acetal. Acidic hydrolysis (HCl, H2O/EtOH, 60°C) removes the acetal protecting group, yielding the aldehyde intermediate (63% over two steps).

Reductive Amination with 2,4-Dimethylaniline

The aldehyde undergoes reductive amination with 2,4-dimethylaniline using NaBH(OAc)3 in dichloroethane at 25°C. This step forms the secondary amine N-(2,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethylamine with 85% yield (Table 1).

Table 1: Optimization of Reductive Amination

Solvent Temperature (°C) Catalyst Yield (%)
Dichloroethane 25 NaBH(OAc)3 85
MeOH 25 NaBH3CN 62
THF 40 NaBH(OAc)3 71

Sulfonylation with Benzenesulfonyl Chloride

The secondary amine reacts with benzenesulfonyl chloride (1.2 equiv) in CH2Cl2 at 0°C using ethyltriphenylphosphonium bromide (5 mol%) as a catalyst. After 30 minutes, the crude product is purified via recrystallization (EtOH/H2O), yielding the target sulfonamide (92%, mp 148–150°C).

Synthetic Route 2: Nucleophilic Substitution Approach

Synthesis of 1-(2-Chloroacetyl)-4-(2-Methoxyphenyl)Piperazine

4-(2-Methoxyphenyl)piperazine reacts with chloroacetyl chloride (1.5 equiv) in THF at 0°C, forming 1-(2-chloroacetyl)-4-(2-methoxyphenyl)piperazine (89% yield).

Displacement with 2,4-Dimethylaniline

The chloroacetyl intermediate undergoes nucleophilic substitution with 2,4-dimethylaniline in acetonitrile/K2CO3 at 85°C. This yields N-(2,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide (72%), which is reduced to the corresponding amine using LiAlH4 (65% yield).

Sulfonylation and Limitations

Sulfonylation under standard conditions (benzenesulfonyl chloride, CH2Cl2, 0°C) achieves 68% yield, lower than Route 1 due to competing side reactions during the reduction step.

Optimization of Reaction Conditions

Solvent Effects in Sulfonylation

Table 2: Solvent Screening for Sulfonylation

Solvent Reaction Time (h) Yield (%)
CH2Cl2 0.5 92
THF 2 78
Acetonitrile 1 84

Dichloromethane maximizes yield due to its low polarity, minimizing sulfonyl chloride hydrolysis.

Catalyst Impact

Ethyltriphenylphosphonium bromide enhances sulfonylation efficiency by stabilizing the transition state, increasing yields from 68% (uncatalyzed) to 92%.

Comparative Analysis of Synthetic Methods

Table 3: Route Comparison

Parameter Route 1 (Reductive Amination) Route 2 (Nucleophilic Substitution)
Total Yield 65% 42%
Purity (HPLC) >98% 89%
Scalability High (gram-scale demonstrated) Moderate (requires LiAlH4)
Side Products Minimal Amide hydrolysis byproducts

Route 1 is preferred for its higher efficiency and milder conditions.

Chemical Reactions Analysis

N-(2,4-dimethylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2,4-dimethylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide involves its interaction with molecular targets such as alpha1-adrenergic receptors. The compound binds to these receptors, inhibiting their activity and leading to vasodilation and reduced blood pressure . Molecular docking studies and in silico simulations have provided insights into the binding interactions and conformational changes induced by the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Piperazine Substituent Sulfonamide Substituent Key Features Biological Activity/Notes Reference
Target Compound 2-Methoxyphenyl N-(2,4-Dimethylphenyl) High lipophilicity; likely 5-HT1A receptor binding Inferred CNS activity; structural similarity to 5-HT1A PET ligands
N-Cyclohexyl Analog (498532-51-7) 2-Methoxyphenyl N-Cyclohexyl Cyclohexyl group increases steric bulk Unspecified activity; potential metabolic stability differences vs. dimethylphenyl analog
(1R,2R)-ML-SI3 (2418594-00-8) 2-Methoxyphenyl N-[(1R,2R)-2-Cyclohexyl] Stereospecific cyclohexyl group; TRPML1/TRPML2 antagonist Targets TRPML channels; demonstrates structural versatility of sulfonamide-piperazine hybrids
N-(4-Methylphenyl)-4-methylsulfanyl Analog (6437-64-5) Phenyl N-(4-Methylphenyl); 4-methylsulfanyl Sulfur-containing substituent; lower lipophilicity Unreported activity; methylsulfanyl may alter electronic properties
N-[2-(4-Benzothiazol-2-yl-piperazin-1-yl)-2-oxoethyl]propanamide (4l) Benzothiazol-2-yl N-[3-(Imidazolylthio)propanamide] Benzothiazole moiety; complex imidazole-thioether side chain Antiproliferative/anti-HIV activity (low selectivity; CC50 > EC50)
18F-FCWAY 2-Methoxyphenyl N-(2-Pyridyl)-trans-4-fluorocyclohexyl Radiolabeled 5-HT1A ligand; defluorination issue Used in PET imaging; defluorination mitigated by miconazole co-administration
N-(Bis(4-fluorophenyl)methyl) Derivatives (6h–6l) Bis(4-fluorophenyl)methyl Varied sulfamoylaminophenyl groups Bulky substituents; fluorinated aryl groups Synthetic focus; potential CYP450 interactions inferred from metabolic studies

Key Structural and Functional Insights

Piperazine Substitutions :

  • The 2-methoxyphenyl group (common in 5-HT1A ligands) is critical for receptor binding, as seen in 18F-FCWAY and 18F-Mefway . Replacing this with benzothiazol-2-yl (e.g., compound 4l) shifts activity to antiproliferative/anti-HIV effects but reduces selectivity .
  • Bulky groups like bis(4-fluorophenyl)methyl () may hinder blood-brain barrier penetration but improve metabolic stability .

Sulfonamide Modifications :

  • The 2,4-dimethylphenyl group on the target compound enhances lipophilicity compared to cyclohexyl () or methylsulfanyl () substituents.
  • Stereochemistry plays a role in activity, as seen in (1R,2R)-ML-SI3, where the cyclohexyl configuration enables TRPML channel antagonism .

Metabolic Considerations: Fluorinated analogs like 18F-FCWAY undergo defluorination, leading to bone uptake; this issue is absent in non-fluorinated derivatives like the target compound . CYP450 inhibitors (e.g., miconazole) improve the utility of 18F-FCWAY by reducing defluorination, suggesting similar strategies may apply to metabolically unstable analogs .

Research Findings and Implications

  • Antiproliferative Activity : Benzothiazole-based analogs (e.g., 4l) show moderate activity but lack selectivity, highlighting the importance of the 2-methoxyphenyl group for CNS specificity .
  • Synthetic Flexibility : The benzenesulfonamide-piperazine scaffold accommodates diverse substitutions (e.g., fluorinated, sulfur-containing, or stereospecific groups), enabling tailored pharmacokinetic and pharmacodynamic profiles .

Biological Activity

N-(2,4-dimethylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide is a complex organic compound with notable biological activity. Its structural features suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC23H30N4O3S
Molecular Weight442.57 g/mol
LogP3.8075
Polar Surface Area37.012 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

These properties indicate a moderate lipophilicity and potential for good membrane permeability, which are favorable for drug-like candidates.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives with benzenesulfonamide moieties have demonstrated significant activity against HIV-1 and HIV-2, with some compounds exhibiting selectivity indices indicating low cytotoxicity relative to their antiviral efficacy .

Anticancer Activity

The compound's structural analogs have been evaluated for anticancer properties. Research indicates that modifications in the piperazine ring and the introduction of methoxy groups can enhance cytotoxicity against various cancer cell lines. For example, compounds with similar piperazine structures showed IC50 values lower than those of standard chemotherapeutics like doxorubicin, suggesting a promising avenue for further development .

Structure-Activity Relationship (SAR)

The SAR studies reveal that specific substitutions on the phenyl rings significantly influence the biological activity of the compound. The presence of electron-donating groups such as methoxy enhances potency by increasing lipophilicity and improving interactions with biological targets. Additionally, the piperazine ring's configuration is crucial for maintaining activity against targeted pathways.

Case Studies

  • Antiviral Efficacy : In a study focusing on HIV inhibitors, a related compound demonstrated up to 120 times increased potency against HIV-2 compared to established drugs. This was attributed to its ability to disrupt capsid assembly during viral replication .
  • Anticancer Research : A series of benzenesulfonamide derivatives were synthesized and tested against cancer cell lines. One notable derivative exhibited significant growth inhibition in HT29 cells (colon cancer) with an IC50 value substantially lower than that of cisplatin .

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